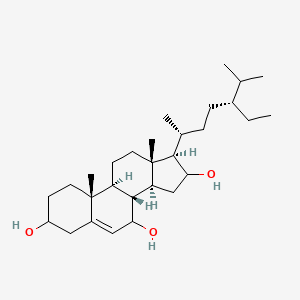

![molecular formula C19H28O3 B1151019 (1R、4aR、5S、8aR)-1,4a-二甲基-6-亚甲基-5-[(E)-3-甲基-4-氧代丁-2-烯基]-3,4,5,7,8,8a-六氢-2H-萘-1-羧酸 CAS No. 1039673-32-9](/img/structure/B1151019.png)

(1R、4aR、5S、8aR)-1,4a-二甲基-6-亚甲基-5-[(E)-3-甲基-4-氧代丁-2-烯基]-3,4,5,7,8,8a-六氢-2H-萘-1-羧酸

描述

The compound belongs to the naphthalene derivative family, characterized by their polycyclic aromatic structures, which provide a versatile backbone for the synthesis of various chemical entities. These compounds are of interest in the development of fluorescent probes, materials science, and organic synthesis, highlighting their broad applicability in scientific research.

Synthesis Analysis

Synthetic approaches to naphthalene derivatives often involve catalytic acylation, Friedel-Crafts acylation, and other stepwise reactions that introduce functional groups to the naphthalene core. For example, the synthesis of fluorescent probes for β-amyloids involved catalytic acylation using 4-dimethylaminopyridine, demonstrating a method to attach complex moieties to a naphthalene derivative (Fa et al., 2015).

Molecular Structure Analysis

Naphthalene derivatives exhibit diverse molecular structures, with substituents affecting their conformation and reactivity. Crystal structure analyses often reveal intricate hydrogen bonding, C-H...O interactions, and geometric parameters critical for understanding their chemical behavior. Studies on naphthalene tetracarboxylic acid derivatives, for instance, provided insights into hydrogen bond formations and molecular geometries (Blackburn et al., 1997).

Chemical Reactions and Properties

The chemical reactivity of naphthalene derivatives encompasses a range of reactions, including Friedel-Crafts acylation, nucleophilic substitutions, and rearrangements. The positions of substituents on the naphthalene ring influence the sites of ring cleavage and the distribution of reaction products. Dicarbonyl products from the OH radical-initiated reactions of naphthalene exemplify the compound's susceptibility to oxidative ring opening (Wang et al., 2007).

科学研究应用

立体化学研究和合成

全合成和立体构型:萩原和宇田(1991 年)描述了二萜醛糖还原酶抑制剂 Dysideapalaunic 酸的全合成。他们使用了一个多步骤合成过程,从一个旋光活性四氢萘衍生物开始,其结构类似于所讨论的化合物,以建立其绝对立体化学 (萩原和宇田,1991)。

化学酶学合成应用:Kinoshita 等人(2008 年)报道了相关化合物的酶促拆分和合成,展示了化学酶学方法在合成具有特定立体化学的复杂分子中的潜力 (Kinoshita 等人,2008)。

光学性质和探测研究

β-淀粉样蛋白的荧光探针:Fa 等人(2015 年)从类似的萘衍生物开始,合成了一种新型的 β-淀粉样蛋白荧光探针。这项研究强调了此类化合物在开发阿尔茨海默症等疾病的诊断工具中的用途 (Fa 等人,2015)。

光解研究:蒋等人(1997 年)研究了 5-甲基-1,4-萘醌的光烯醇化,该化合物在结构上与所讨论的化合物有关。他们的发现提供了对类似化合物中氢和质子转移反应的动力学和机制的见解 (蒋等人,1997)。

合成和构型分析

手性转移研究:Baker 等人(1996 年)探索了萘羧酸酯的立体选择性异构化,展示了类似于目标化合物的分子中手性转移的复杂性和可能性 (Baker 等人,1996)。

二羟基血红素酸的绝对构型:Croft 等人(1979 年)致力于通过将其降解为相关的萘衍生物来确定二萜酸的绝对构型。此类研究对于理解分子的空间排列至关重要 (Croft 等人,1979)。

作用机制

Target of Action

It is known that this compound exhibits antibacterial and antifungal activities . This suggests that its targets may be components of bacterial and fungal cells.

Mode of Action

Given its antibacterial and antifungal properties, it is likely that this compound interacts with its targets in a way that inhibits the growth or survival of these microorganisms .

Biochemical Pathways

Given its antimicrobial properties, it may interfere with essential biochemical pathways in bacteria and fungi, leading to their death or inhibited growth .

Pharmacokinetics

It is soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid’s action are likely related to its antimicrobial properties. By interacting with its targets, this compound may disrupt essential processes in bacterial and fungal cells, leading to cell death or inhibited growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid. For instance, the compound’s solubility in various solvents suggests that its action may be influenced by the presence of these solvents in its environment . .

属性

IUPAC Name |

(1R,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(E)-3-methyl-4-oxobut-2-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-13(12-20)6-8-15-14(2)7-9-16-18(15,3)10-5-11-19(16,4)17(21)22/h6,12,15-16H,2,5,7-11H2,1,3-4H3,(H,21,22)/b13-6+/t15-,16+,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGCWDAYASHSEK-YDZYAZLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@@]2(C)C(=O)O)C)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。